acetic acid;(2R)-5,9-dimethyl-2-prop-1-en-2-yldeca-4,8-dien-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;(2R)-5,9-dimethyl-2-prop-1-en-2-yldeca-4,8-dien-1-ol is a complex organic compound that combines the properties of acetic acid and a specific alcohol derivative. Acetic acid is a well-known carboxylic acid with the chemical formula CH₃COOH, commonly found in vinegar. The alcohol derivative, (2R)-5,9-dimethyl-2-prop-1-en-2-yldeca-4,8-dien-1-ol, is a more complex molecule with multiple double bonds and methyl groups, contributing to its unique chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;(2R)-5,9-dimethyl-2-prop-1-en-2-yldeca-4,8-dien-1-ol typically involves multiple steps. The initial step often includes the preparation of the alcohol derivative through a series of organic reactions such as aldol condensation, followed by the introduction of acetic acid via esterification or direct acylation. The reaction conditions may vary, but common reagents include strong acids or bases, catalysts, and solvents like ethanol or methanol.
Industrial Production Methods
. The production of the alcohol derivative may involve biotechnological methods or chemical synthesis using petrochemical feedstocks.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;(2R)-5,9-dimethyl-2-prop-1-en-2-yldeca-4,8-dien-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form ketones or aldehydes.
Reduction: The double bonds can be reduced to single bonds using hydrogenation.
Substitution: The acetic acid moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) with a palladium or platinum catalyst is often used.
Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the alcohol group can yield ketones, while reduction of double bonds results in saturated hydrocarbons.
Scientific Research Applications
Acetic acid;(2R)-5,9-dimethyl-2-prop-1-en-2-yldeca-4,8-dien-1-ol has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its antimicrobial properties and potential therapeutic uses.
Mechanism of Action
The mechanism of action of acetic acid;(2R)-5,9-dimethyl-2-prop-1-en-2-yldeca-4,8-dien-1-ol involves its interaction with various molecular targets. The acetic acid component can act as a proton donor, participating in acid-base reactions. The alcohol derivative can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The specific pathways involved depend on the biological context and the presence of other interacting molecules .
Comparison with Similar Compounds
Similar Compounds
Formic acid: A simpler carboxylic acid with similar acidic properties.
Propionic acid: Another carboxylic acid with a slightly longer carbon chain.
Butyric acid: Known for its presence in rancid butter, with a four-carbon chain.
Citric acid: A tricarboxylic acid found in citrus fruits, with multiple carboxyl groups.
Uniqueness
Acetic acid;(2R)-5,9-dimethyl-2-prop-1-en-2-yldeca-4,8-dien-1-ol is unique due to its combination of a simple carboxylic acid with a complex alcohol derivative. This combination allows it to participate in a wide range of chemical reactions and makes it valuable in various scientific and industrial applications .
Properties
CAS No. |
269409-66-7 |
---|---|
Molecular Formula |
C17H30O3 |
Molecular Weight |
282.4 g/mol |
IUPAC Name |
acetic acid;(2R)-5,9-dimethyl-2-prop-1-en-2-yldeca-4,8-dien-1-ol |
InChI |
InChI=1S/C15H26O.C2H4O2/c1-12(2)7-6-8-14(5)9-10-15(11-16)13(3)4;1-2(3)4/h7,9,15-16H,3,6,8,10-11H2,1-2,4-5H3;1H3,(H,3,4)/t15-;/m0./s1 |
InChI Key |
FEZHWKXABSOSPA-RSAXXLAASA-N |
Isomeric SMILES |
CC(=CCCC(=CC[C@@H](CO)C(=C)C)C)C.CC(=O)O |
Canonical SMILES |
CC(=CCCC(=CCC(CO)C(=C)C)C)C.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.